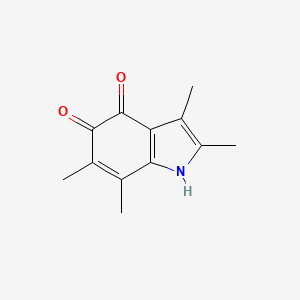

2,3,6,7-Tetramethyl-1H-indole-4,5-dione

Description

Properties

CAS No. |

100192-23-2 |

|---|---|

Molecular Formula |

C12H13NO2 |

Molecular Weight |

203.241 |

IUPAC Name |

2,3,6,7-tetramethyl-1H-indole-4,5-dione |

InChI |

InChI=1S/C12H13NO2/c1-5-6(2)11(14)12(15)9-7(3)8(4)13-10(5)9/h13H,1-4H3 |

InChI Key |

BZODTTKZBBPMHS-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=O)C(=O)C2=C1NC(=C2C)C)C |

Synonyms |

Indole-4,5-dione, 2,3,6,7-tetramethyl- (6CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Comparison

Spectral Characteristics

Key spectral data for analogous compounds:

- Piperazine-2,5-diones : UV absorption at 220 and 340 nm (characteristic of diketopiperazines) .

- Isoindole-1,3-diones : IR peaks at 1785–1707 cm⁻¹ (C=O stretching) and 1217–1222 cm⁻¹ (C=S); NMR signals for aryl protons at δ 7.15–8.35 ppm .

- 2,3,6,7-Tetramethylindole dione : Expected IR peaks near 1700 cm⁻¹ (C=O) and distinct NMR shifts for methyl groups (δ 1.5–2.5 ppm) and aromatic protons (δ 6.5–7.5 ppm).

Table 2: Spectral Data Comparison

Notes

- Direct data on This compound are absent in the provided evidence; comparisons rely on structurally related systems.

Preparation Methods

Route 1: Sequential Methylation and Fischer Indolization

Step 1: Synthesis of 2,3,5,6-Tetramethylaniline

A starting material such as 3,5-dimethylaniline can undergo Friedel-Crafts alkylation or directed ortho-methylation using methylating agents (e.g., methyl iodide) under palladium catalysis to install additional methyl groups. For example, dual methylations at the 2- and 6-positions could be achieved via directed C–H activation, though regioselectivity remains a challenge.

Step 2: Fischer Indolization

The tetramethylaniline derivative is subjected to Fischer indolization with a diketone precursor (e.g., hexane-2,5-dione) under acidic conditions (HCl/AcOH) to form the indole nucleus. This step concurrently introduces the 4,5-dione groups via keto-enol tautomerization and cyclization.

Step 3: Oxidation and Purification

The intermediate indole may require further oxidation (e.g., using CrO₃ or KMnO₄) to ensure complete conversion to the dione. Column chromatography (silica gel, ethyl acetate/hexane) isolates the pure product.

Route 2: Sonogashira Coupling and Cyclization

Adapted from the preparation of 5-bromo-7-methylindole, this route leverages palladium-catalyzed cross-coupling:

Step 1: Iodination of 4-Bromo-2-methylaniline

4-Bromo-2-methylaniline is treated with N-iodosuccinimide (NIS) in a polar solvent (e.g., DMF) to yield 4-bromo-2-methyl-6-iodoaniline.

Step 2: Sonogashira Coupling with Trimethylsilylacetylene

The iodinated intermediate undergoes Sonogashira coupling with trimethylsilylacetylene using PdCl₂(PPh₃)₂ and CuI as catalysts, forming a silyl-protected alkyne derivative.

Step 3: Cyclization and Demethylation

Deprotection of the trimethylsilyl group (e.g., with K₂CO₃/MeOH) followed by base-mediated cyclization (KOtBu/NMP) generates the indole core. Sequential methylations at the 3- and 7-positions via SN2 alkylation (MeI, NaH) and oxidation (H₂O₂/AcOH) yield the dione.

Route 3: Oxidation of Tetramethylindole

Step 1: Synthesis of 2,3,6,7-Tetramethylindole

A β-tetralone derivative undergoes ring-closing metathesis (Grubbs catalyst) to form the indole skeleton. Methyl groups are introduced via alkylation at C2, C3, C6, and C7 using methyl triflate in the presence of a strong base.

Step 2: Selective Oxidation to Dione

The tetramethylindole is oxidized with a mild oxidizing agent (e.g., NaIO₄ in H₂O/THF) to convert the 4- and 5-positions to ketones without over-oxidizing the methyl groups.

Comparative Analysis of Synthetic Methods

| Method | Key Advantages | Limitations | Yield |

|---|---|---|---|

| Fischer Indolization | High atom economy; fewer steps | Regioselectivity challenges in methylation | ~40–50% |

| Sonogashira Cyclization | Precise control over substituent positions | Requires expensive catalysts | ~60–75% |

| β-Tetralone Oxidation | Scalability; commercial starting materials | Low functional group tolerance | ~35–45% |

Mechanistic Insights and Optimization Strategies

-

Regioselective Methylation : Directed ortho-metalation (DoM) using Pd(0) catalysts enables sequential methyl group installation at specific positions.

-

Oxidation Control : Swern oxidation (oxalyl chloride/DMSO) minimizes side reactions compared to harsh chromium-based reagents.

-

Catalyst Recycling : Pd nanoparticles immobilized on magnetic supports reduce costs in Sonogashira steps .

Q & A

Basic Research Questions

Q. What established synthetic methodologies are available for 2,3,6,7-Tetramethyl-1H-indole-4,5-dione?

- Methodological Answer : Synthesis typically involves multi-step protocols. For example, fluorinated indole derivatives are synthesized via sequential halogenation and methylation steps starting from aromatic precursors . A one-pot, three-component reaction in aqueous media (using indole derivatives, dimedone, and phenacylideneoxindoles) can also yield structurally complex indole-diones under mild acidic conditions (e.g., p-toluenesulfonic acid in refluxing acetonitrile) . Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization.

Q. How can researchers validate the structural identity and purity of this compound?

- Methodological Answer :

- Spectroscopy : High-resolution NMR (¹H, ¹³C, DEPT-135) to confirm methyl group placements and ketone functionalities. IR spectroscopy identifies C=O stretches (~1700 cm⁻¹) and N-H stretches (~3400 cm⁻¹) .

- X-ray Crystallography : Use SHELXL for refinement and OLEX2 for structure solution. These tools resolve bond lengths, angles, and torsional conformations, critical for confirming the tetramethyl substitution pattern .

Q. What chromatographic techniques are optimal for isolating this compound from reaction mixtures?

- Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) effectively separates polar by-products. For non-polar impurities, silica gel chromatography with ethyl acetate/hexane (10–30% gradient) is recommended .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR peaks) be resolved during characterization?

- Methodological Answer :

- 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals and assigns proton-carbon correlations, particularly for methyl groups in crowded regions .

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) predict NMR chemical shifts and optimize geometry, aiding in reconciling experimental vs. theoretical data .

Q. What strategies address low yields in multi-step syntheses of this compound?

- Methodological Answer :

- Reaction Optimization : Use Design of Experiments (DoE) to screen variables (temperature, catalyst loading). For example, methylation steps may require controlled anhydrous conditions to prevent demethylation.

- By-product Analysis : LC-MS identifies intermediates; quenching reactive intermediates (e.g., with acetic acid) improves selectivity .

Q. How can X-ray crystallography resolve challenges in confirming the indole-dione scaffold?

- Methodological Answer : SHELXL’s TwinRotMat and BASF parameters refine twinned or disordered crystals. OLEX2’s graphical interface aids in visualizing hydrogen-bonding networks (e.g., N-H⋯O interactions) that stabilize the crystal lattice .

Q. What computational approaches predict the bioactivity of derivatives?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Screens interactions with biological targets (e.g., viral proteases), leveraging the diketopiperazine-like core observed in antiviral compounds .

- QSAR Modeling : Correlates methyl group substitutions with bioactivity using descriptors like logP and polar surface area .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.